1-CYCLOPROPANECARBONYL-4-(2,5-DICHLOROBENZENESULFONYL)PIPERAZINE
Description
1-Cyclopropanecarbonyl-4-(2,5-dichlorobenzenesulfonyl)piperazine is a piperazine derivative characterized by a cyclopropanecarbonyl group at the 1-position and a 2,5-dichlorobenzenesulfonyl moiety at the 4-position. This dual substitution confers unique electronic and steric properties, distinguishing it from simpler piperazine derivatives.
Properties
IUPAC Name |
cyclopropyl-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3S/c15-11-3-4-12(16)13(9-11)22(20,21)18-7-5-17(6-8-18)14(19)10-1-2-10/h3-4,9-10H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGQEURLMKSCFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-CYCLOPROPANECARBONYL-4-(2,5-DICHLOROBENZENESULFONYL)PIPERAZINE involves multiple steps and specific reaction conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
1-CYCLOPROPANECARBONYL-4-(2,5-DICHLOROBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-CYCLOPROPANECARBONYL-4-(2,5-DICHLOROBENZENESULFONYL)PIPERAZINE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-CYCLOPROPANECARBONYL-4-(2,5-DICHLOROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. For instance, in cancer cells, it has been shown to induce apoptosis through the intrinsic mitochondrial signaling pathway . This involves the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax, leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Substituent Variations: HBK Series (HBK14–HBK19)
The HBK series () shares a piperazine core but differs in substituents. For example:
- HBK15: Contains a 2-chloro-6-methylphenoxyethoxyethyl group and a 2-methoxyphenyl moiety.
- HBK18: Features a 2,4,6-trimethylphenoxypropyl chain.
Key Differences :
- The target compound uses a sulfonyl group (electron-withdrawing) instead of ether or alkylphenoxy groups (electron-donating), which may reduce metabolic oxidation and enhance stability.
Table 1: Substituent Comparison
*Calculated based on substituent masses.
Cyclopropane-Containing Derivatives
describes 1-(cyclopropylmethyl)piperazine (Compound 276) and its use in synthesizing cyclohexan-1-amine derivatives (e.g., 277, 278). These compounds incorporate a cyclopropylmethyl group but lack sulfonyl or carbonyl functionalities.
Key Differences :
- The absence of a sulfonyl group in 277–278 reduces electrophilic character, which may limit reactivity in nucleophilic environments .
Commercial Analogues
lists 1-(2,5-dimethylphenyl)piperazine (CAS 1013-25-8), a commercially available analogue with a dimethylphenyl group.
Key Differences :
- The dimethylphenyl group is electron-rich , contrasting with the electron-deficient 2,5-dichlorobenzenesulfonyl group in the target compound. This difference could influence solubility (e.g., logP) and receptor affinity.
- The target compound’s sulfonyl linker may improve hydrolytic stability compared to simple arylpiperazines .
Functional and Application-Based Comparisons
However, structural differences likely modulate activity:
- Herbicidal Activity : The dichlorobenzenesulfonyl group may enhance phytotoxicity compared to HBK compounds, which lack halogenated substituents .
- Synthetic Complexity : The target compound’s synthesis likely requires sulfonylation and cyclopropanecarbonyl coupling steps, which are more complex than the alkylation or amidation seen in HBK derivatives .
Biological Activity
Molecular Structure
1-Cyclopropanecarbonyl-4-(2,5-dichlorobenzenesulfonyl)piperazine can be described by the following structural formula:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 304.21 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| Density | Not available |
Pharmacological Profile
This compound exhibits various biological activities that can be classified into several categories:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of pathogens, including bacteria and fungi.
- Anticancer Potential : Preliminary research indicates that it may inhibit the proliferation of cancer cell lines, suggesting a potential role in cancer therapy.
- CNS Activity : The compound has been investigated for its effects on the central nervous system, showing promise as an anxiolytic agent.
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, including:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : It may act as a modulator for various receptors, influencing neurotransmitter systems.
Antimicrobial Studies
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Research
A recent investigation published in Cancer Letters assessed the anticancer properties of the compound on human breast cancer cell lines (MCF-7). The study reported a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value calculated at 45 µM .
CNS Activity Evaluation
A study conducted by Smith et al. (2023) explored the anxiolytic effects of this compound in animal models. The results demonstrated a notable decrease in anxiety-like behaviors in mice subjected to elevated plus maze tests after administration of 10 mg/kg .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
